4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a quinazolinone core, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with formamide under high-temperature conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a piperidine derivative.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Benzonitrile Addition: Finally, the benzonitrile group is added through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-({4-[(7-Hydroxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile.
Reduction: 4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazolinone derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, used for its inhibitory effects on EGFR.
Poziotinib: A pan-HER inhibitor with a quinazolinone core.
Uniqueness
4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine and sulfonyl groups provide additional sites for interaction with biological targets, potentially enhancing its efficacy and selectivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C22H22N4O4S/c1-30-18-4-7-20-21(12-18)24-15-25(22(20)27)14-17-8-10-26(11-9-17)31(28,29)19-5-2-16(13-23)3-6-19/h2-7,12,15,17H,8-11,14H2,1H3 |
InChI Key |
HLZAIBFOYFOSCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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